molecular formula C7H4Br4O B184708 Tetrabromo-m-cresol CAS No. 58169-99-6

Tetrabromo-m-cresol

Cat. No.: B184708
CAS No.: 58169-99-6
M. Wt: 423.72 g/mol
InChI Key: UNPZKTDWJIQJJF-UHFFFAOYSA-N
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Description

Tetrabromo-m-cresol is a brominated phenolic compound that serves as a crucial intermediate and active substance in scientific research. Its primary research value lies in its role as a precursor in the synthesis of sulfonephthalein dyes, most notably Bromocresol Green (3,3',5,5'-tetrabromo-m-cresolsulfonphthalein), a vital pH indicator and tracking dye used in various analytical methodologies . In application, Bromocresol Green is widely utilized in growth media for microorganisms, titrations, and as a staining agent in thin-layer chromatography to visualize acidic compounds . Furthermore, advanced research explores the use of dyes derived from this compound in the development of novel sensing materials. For instance, Bromocresol Green has been successfully impregnated onto mesoporous silica materials to create highly sensitive, reversible optical sensors for the detection of ammonia gas at sub-parts per million levels . In agricultural and food science research, the Bromocresol Green Index (BCGI) provides a sensitive and efficient method to assess the effectiveness of heat treatment in soybeans and other pulses by measuring alterations in protein properties, eliminating the need for laborious sample defatting . As a reagent, this compound is also integral to separation sciences, where it can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods, supporting pharmacokinetic studies and the isolation of impurities in preparative separation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58169-99-6

Molecular Formula

C7H4Br4O

Molecular Weight

423.72 g/mol

IUPAC Name

2,3,4,6-tetrabromo-5-methylphenol

InChI

InChI=1S/C7H4Br4O/c1-2-3(8)5(10)6(11)7(12)4(2)9/h12H,1H3

InChI Key

UNPZKTDWJIQJJF-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1Br)Br)Br)O)Br

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)Br)O)Br

Other CAS No.

58169-99-6

Origin of Product

United States

Synthesis and Chemical Transformations of Tetrabromo M Cresol C7h4br4o

Synthetic Methodologies for Brominated Cresol (B1669610) Derivatives

The synthesis of brominated cresol derivatives, including tetrabromo-m-cresol, involves electrophilic aromatic substitution, where bromine atoms are introduced onto the aromatic ring of a cresol precursor. The position and number of bromine atoms can be controlled by the choice of brominating agent, reaction conditions, and the inherent directing effects of the hydroxyl and methyl groups on the cresol ring.

Regioselective Bromination of m-Cresol (B1676322) Precursors

The hydroxyl (-OH) and methyl (-CH3) groups of m-cresol are both activating and ortho-, para-directing for electrophilic aromatic substitution. stackexchange.com This means they direct incoming electrophiles, such as bromine, to the positions ortho and para to themselves. In m-cresol, the positions ortho and para to the hydroxyl group are 2, 4, and 6, while the positions ortho and para to the methyl group are 2, 4, and 6. This alignment of directing effects makes the 2, 4, and 6 positions highly activated and susceptible to bromination.

The rate of bromination is significantly faster for m-cresol compared to its ortho and para isomers, a fact attributed to the synergistic activating effect of the hydroxyl and methyl groups on the same ring positions. oaji.net Studies on the kinetics of cresol bromination have consistently shown m-cresol to be the most reactive isomer. oaji.netiosrjournals.org

Various brominating agents and conditions can be employed to achieve regioselective bromination. For instance, the use of N-bromosuccinimide (NBS) over silica (B1680970) has been shown to be effective for the regioselective bromination of various aromatic compounds, often yielding bromo derivatives in high yields. mdpi.com Another method involves using γ-picolinium bromochromate (γ-PBC) in acetonitrile, which has been reported to give good yields of monobrominated products at the para-position of phenols. orientjchem.org For the synthesis of more highly substituted derivatives, stronger brominating conditions are necessary.

Considerations for Tetra-Bromination in Aromatic Systems

Achieving tetra-bromination in an aromatic system like cresol requires forcing conditions due to the increasing deactivation of the ring with each successive bromine substitution. While the initial brominations are rapid due to the activating nature of the hydroxyl and methyl groups, the introduction of electron-withdrawing bromine atoms progressively slows down subsequent substitutions.

The direct bromination of phenols with molecular bromine can lead to a mixture of mono-, di-, and polysubstituted products. orientjchem.org To achieve exhaustive bromination to yield a tetrabrominated product, an excess of the brominating agent is typically required. A common method for the synthesis of highly brominated phenols involves reacting the phenol (B47542) with bromine in a suitable solvent, such as acetic acid or carbon tetrachloride. google.com For example, the synthesis of bromocresol green, which is a tetrabrominated derivative of m-cresolsulfonphthalein, is achieved by reacting m-cresol purple with bromine in glacial acetic acid. google.comguidechem.com This process involves the introduction of four bromine atoms onto the two phenolic rings of the starting material.

The reaction conditions, such as temperature and reaction time, are crucial. For instance, in the synthesis of tetrabromo-m-cresolsulfonphthalein, the temperature is carefully controlled to avoid the formation of byproducts. google.com

Reactions and Functional Group Chemistry of this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the brominated aromatic ring and the phenolic hydroxyl group.

Substitution Reactions on the Aromatic Ring

The four bromine atoms on the aromatic ring of this compound are generally unreactive towards typical nucleophilic aromatic substitution reactions due to the electron-rich nature of the phenolic ring. However, they can potentially undergo reactions under specific conditions, such as with strong nucleophiles or through metal-catalyzed cross-coupling reactions. The high degree of bromination significantly influences the electronic properties of the aromatic ring, making it more electron-deficient than m-cresol itself.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound retains its acidic character, although its pKa is influenced by the four electron-withdrawing bromine atoms. This hydroxyl group can undergo typical reactions of phenols, such as:

Esterification: Reaction with acyl chlorides or anhydrides to form the corresponding esters.

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Salt Formation: Reaction with a base, such as sodium hydroxide (B78521), to form the corresponding sodium salt. For example, the sodium salt of tetrabromo-m-cresolsulfonphthalein is water-soluble. google.com

The reactivity of the hydroxyl group is a key feature in the application of related compounds like bromocresol green, which is used as a pH indicator. The color change of bromocresol green is due to the ionization of its phenolic hydroxyl groups. wikipedia.orgchemicalbook.com

Potential as an Intermediate in Complex Organic Synthesis

The structure of this compound, with its multiple bromine atoms and a reactive hydroxyl group, suggests its potential as a versatile intermediate in complex organic synthesis. The bromine atoms can serve as handles for further functionalization through reactions like Suzuki or Stille coupling, allowing for the introduction of various organic moieties. This could lead to the synthesis of complex molecules with potential applications in materials science or medicinal chemistry.

For example, m-cresol itself is a known building block for the synthesis of various substituted aryl products, including pharmaceuticals and agrochemicals. chemicalbook.com The tetrabrominated derivative could offer a pathway to even more complex and potentially useful compounds. The ability to selectively replace the bromine atoms could allow for the construction of intricate molecular architectures.

Synthesis and Chemical Preparation of Tetrabromo M Cresolsulfonephthalein Bromocresol Green

Established Synthetic Routes from m-Cresol (B1676322) Purple and Bromine

The primary and well-established method for synthesizing Bromocresol Green involves the direct bromination of m-Cresol Purple. guidechem.comgoogle.com This reaction is conducted in a suitable solvent that can facilitate the electrophilic aromatic substitution, with glacial acetic acid being the most commonly used medium. guidechem.comgoogle.comgoogle.com

The synthesis of Tetrabromo-m-cresolsulfonephthalein from m-Cresol Purple is an electrophilic aromatic substitution reaction. In this process, the bromine molecule acts as the electrophile. Glacial acetic acid serves as a polar solvent, which can stabilize the charged intermediates, known as Wheland intermediates or arenium ions, formed during the substitution process. stackexchange.com The reaction proceeds by the substitution of four hydrogen atoms on the two phenolic rings of the m-Cresol Purple molecule with four bromine atoms.

C₂₁H₁₈O₅S + 4Br₂ → C₂₁H₁₄Br₄O₅S + 4HBr (m-Cresol Purple) + (Bromine) → (Tetrabromo-m-cresolsulfonephthalein) + (Hydrogen Bromide)

The mechanism involves the polarization of the bromine molecule, facilitating the attack of the electron-rich aromatic rings of m-Cresol Purple. The hydroxyl and methyl groups on the phenolic rings are activating groups, directing the incoming bromine electrophiles to the ortho and para positions. In the case of m-Cresol Purple, the substitution occurs at the positions ortho to the hydroxyl groups.

Optimizing the synthesis process is crucial for maximizing the yield and purity of the final Bromocresol Green product. Key parameters that are controlled include reactant ratios, temperature, and reaction time. guidechem.comgoogle.com A typical optimized procedure involves dissolving m-Cresol Purple in glacial acetic acid, followed by the slow, dropwise addition of a solution of bromine in glacial acetic acid. guidechem.comgoogle.com

Controlling the temperature is critical; it should not exceed 80°C during the addition of bromine to prevent the formation of unwanted byproducts and brown crystalline impurities. google.com After the complete addition of bromine, the reaction mixture is maintained at an elevated temperature, typically between 80°C and 90°C, for an extended period, often up to 24 hours, with continuous stirring to ensure the reaction proceeds to completion. guidechem.comgoogle.com Cooling the mixture post-reaction allows for the precipitation of the crude product. guidechem.com

Table 1: Optimized Reaction Parameters for Bromocresol Green Synthesis

ParameterValue/ConditionPurpose
Reactants
m-Cresol Purple2 kgStarting Material
Bromine1.5 kgBrominating Agent
Solvent
Glacial Acetic Acid3.75 L (total)Reaction Medium
Reaction Conditions
Bromine Addition Temperature< 80°CTo prevent byproduct formation google.com
Post-addition Temperature80-90°CTo ensure reaction completion guidechem.comgoogle.com
Reaction Time24 hoursTo maximize product yield guidechem.comgoogle.com

Purification and Isolation Methodologies

Following the synthesis, the crude Tetrabromo-m-cresolsulfonephthalein must be isolated and purified to remove unreacted starting materials, byproducts, and residual solvent. The initial isolation involves filtering the cooled reaction mixture to collect the precipitated crude product. guidechem.comgoogle.com The collected precipitate is then washed, typically with glacial acetic acid, to remove soluble impurities. guidechem.comgoogle.com

Recrystallization is a fundamental technique used to purify solid organic compounds. mt.comlibretexts.org The principle is based on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. libretexts.org For the refinement of crude Bromocresol Green, benzene (B151609) or glacial acetic acid are effective recrystallization solvents. guidechem.comgoogle.com

The process involves dissolving the crude product in a minimum amount of the hot solvent to create a saturated solution. libretexts.org As the solution is allowed to cool slowly, the solubility of the Bromocresol Green decreases, leading to the formation of pure crystals, while impurities tend to remain dissolved in the solvent. mt.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. libretexts.org This process yields a pure, white crystalline product with a distinct melting point of 218-219°C. guidechem.comgoogle.com

Derivatization for Enhanced Solubility and Specific Applications

While Bromocresol Green is soluble in organic solvents like ethanol (B145695) and ethyl acetate, its solubility in water is slight. For applications requiring an aqueous medium, such as in biological growth media or as a pH indicator in titrations, a more water-soluble form is necessary. himedialabs.comgspchem.com This is achieved through derivatization, specifically by converting the compound into its sodium salt. google.com

The preparation of the water-soluble sodium salt of Tetrabromo-m-cresolsulfonephthalein is a straightforward acid-base reaction. google.com The purified Bromocresol Green is treated with a stoichiometric amount of a base, typically sodium hydroxide (B78521), in an aqueous solution. google.com

In a common procedure, the purified Tetrabromo-m-cresolsulfonephthalein is added to a sodium hydroxide solution and stirred at an elevated temperature, such as 80°C, for approximately two hours to ensure complete dissolution and salt formation. google.com The resulting solution is then filtered, and the filtrate is concentrated and evaporated to dryness. google.com This process yields the sodium salt of Bromocresol Green as a brownish-red crystalline product with a metallic luster, which is readily soluble in water. google.comgspchem.com This enhanced solubility makes it highly suitable for use as a pH indicator in aqueous systems, where it exhibits a color transition from yellow to blue-green over a pH range of 3.8 to 5.4. himedialabs.com

Advanced Chemical Reactivity and Mechanistic Studies of Tetrabromo M Cresolsulfonephthalein

Acid-Base Equilibria and Protonation States

Tetrabromo-m-cresolsulfonephthalein is a weak diprotic acid, and its protonation state is highly dependent on the pH of the solution. ru.nlmsu.ru This property is central to its function as a pH indicator, exhibiting distinct color changes over a specific pH range. echemi.comucl.ac.ukgoogle.com

Characterization of Monoanionic and Dianionic Forms in Aqueous Solution

In aqueous solutions, Tetrabromo-m-cresolsulfonephthalein exists in different ionic forms depending on the pH. At a pH below 3.8, it is predominantly in its yellow, monoanionic (HA⁻) form. ucl.ac.ukgoogle.commacschem.us As the pH increases above 5.4, it transitions to a blue, dianionic (A²⁻) form. ucl.ac.ukgoogle.commacschem.us The equilibrium between these two forms is what dictates the observed color of the solution. macschem.us The fully protonated form (H₂A) has two acidic protons, with the first proton from the sulfonic acid group being readily lost due to its strong acidic nature (pKa < 1). unizin.org The second dissociation, which is responsible for the indicator properties, occurs at a pKa of approximately 4.68. karazin.ua

The transition between the yellow and blue forms can be represented by the following equilibrium: HA⁻ (yellow) ⇌ A²⁻ (blue) + H⁺ ru.nl

Resonance Stabilization of Conjugate Base Forms

The stability of the monoanionic and dianionic forms of Tetrabromo-m-cresolsulfonephthalein is attributed to resonance stabilization. The negative charge on the phenolate (B1203915) oxygen in the dianionic form is delocalized across the aromatic rings and the sulfonate group. This extensive delocalization of electrons stabilizes the conjugate base, facilitating the deprotonation of the phenolic hydroxyl group at higher pH values. The extended conjugation is also responsible for the shift in the maximum absorbance to a longer wavelength, resulting in the observed color change from yellow to blue.

Spectroscopic Signatures of Acid-Base Transitions (e.g., Isosbestic Point Analysis in UV-Visible Spectra)

The acid-base transition of Tetrabromo-m-cresolsulfonephthalein can be effectively monitored using UV-Visible spectrophotometry. The monoanionic (yellow) form exhibits a maximum absorbance (λmax) at approximately 435-444 nm, while the dianionic (blue) form has a λmax around 615-617 nm. karazin.uamade-in-china.com As the pH of the solution is varied, the relative concentrations of these two forms change, leading to corresponding changes in the absorption spectrum.

A key feature observed during this transition is the presence of an isosbestic point. macschem.us This is a specific wavelength at which the molar absorptivity of the acidic and basic forms are equal. macschem.us For Bromocresol Green, a common name for Tetrabromo-m-cresolsulfonephthalein, an isosbestic point is observed at approximately 515 nm. macschem.us The existence of a sharp isosbestic point is a strong indication that only two interconverting species are present in the solution during the acid-base titration.

FormpH RangeColorλmax (nm)
Monoanionic (HA⁻)< 3.8Yellow435 - 444
Dianionic (A²⁻)> 5.4Blue615 - 617
Isosbestic Point--~515

Molecular Interactions and Complexation Chemistry

Beyond its acid-base properties, Tetrabromo-m-cresolsulfonephthalein is known to engage in various molecular interactions, particularly with biological macromolecules and certain organic compounds.

Non-Covalent Interactions with Biological Macromolecules (e.g., Quantitative Binding with Albumins)

A significant application of Tetrabromo-m-cresolsulfonephthalein is in the quantitative determination of serum albumin. betalab-eg.comderpharmachemica.comlabcarecolombia.com The dye binds quantitatively to albumin, and this binding event leads to a measurable change in the dye's absorbance. betalab-eg.comderpharmachemica.com The principle of this method relies on the formation of a complex between the dye and albumin, which causes a shift in the dye's maximum absorbance to around 578 nm. betalab-eg.comderpharmachemica.com The intensity of the absorbance of the albumin-dye complex is directly proportional to the concentration of albumin in the sample. betalab-eg.comderpharmachemica.com This specific and quantitative binding makes it a valuable reagent in clinical chemistry for assessing liver function and nutritional status. betalab-eg.com

The interaction is non-covalent in nature, likely involving a combination of electrostatic and hydrophobic interactions between the dye molecule and the protein. The charged sulfonate group and phenolic hydroxyls of the dye can interact with charged residues on the albumin surface, while the brominated aromatic rings can engage in hydrophobic interactions within the protein's binding pockets.

Formation of Complexes with Amines and Quaternary Ammonium (B1175870) Compounds in Acidic Solutions

Research has shown that Tetrabromo-m-cresolsulfonephthalein can form complexes with various amines and quaternary ammonium compounds, particularly in acidic solutions. researchgate.net Studies have investigated the heteroassociation of the anionic forms of the dye with cationic dyes, such as quinaldine (B1664567) red and quinaldine blue, in aqueous solutions. aascit.org The formation of these ion-association complexes can be studied spectrophotometrically, allowing for the determination of equilibrium association constants. researchgate.netaascit.org These interactions are relevant in the development of analytical methods for the determination of certain pharmaceuticals, including antibiotics and antidepressants, that contain amine or quaternary ammonium functionalities. aascit.org

Reactions with Sulfur-Containing Amino Acids (e.g., Cysteine) Leading to Chromogenic Complexes

Tetrabromo-m-cresolsulfonephthalein (Bromocresol Green, BCG) exhibits notable reactivity with sulfur-containing amino acids, such as cysteine and methionine. nih.gov This interaction leads to the formation of colored, or chromogenic, complexes. made-in-china.com The underlying chemistry of this reaction is rooted in the unique properties of the sulfur atom in these amino acids. nih.gov Sulfur is less electronegative than oxygen and possesses a high polarizability, which contributes to its ability to form strong interactions that are crucial for the structure and function of proteins. nih.govnih.gov

In laboratory applications, particularly in biochemistry and molecular biology, this reactivity is harnessed for detection purposes. For instance, in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), Bromocresol Green can be used as a chromogenic reagent. made-in-china.com It reacts with sulfur-containing amino acids present in protein bands within the gel, forming distinctively colored complexes. made-in-china.com This process allows for the specific labeling and visualization of proteins that contain cysteine or methionine residues. made-in-china.com The intensity of the resulting color can also be used to estimate the relative molecular mass of the protein. made-in-china.com The key sulfur-containing amino acids involved in these interactions are cysteine and methionine, which are integral components of many proteins. nih.gov

Investigation of Charge-Transfer Complexation Mechanisms

The functionality of Tetrabromo-m-cresolsulfonephthalein in various analytical methods is often based on its participation in charge-transfer (CT) or ion-pair complexation processes. guidechem.com These complexes form between an electron-donating species and an electron-accepting species. hilarispublisher.com In the context of BCG, it typically acts as an electron acceptor or an anionic dye in the formation of these complexes.

The most common mechanism involves the formation of an ion-pair complex. rjptonline.org This process occurs when a molecule with a basic, positively chargeable group, such as a protonated nitrogen atom, interacts with the anionic form of the BCG dye. rjptonline.org The interaction is primarily an electrostatic attraction between the two oppositely charged ions, which behave as a single unit. rjptonline.org The formation of this complex induces a structural change in the dye molecule; the lactoid ring opens, leading to the formation of a quinoid group. rjptonline.org This structural transformation is responsible for the observed color change, typically resulting in a yellow-colored complex. rjptonline.org

Studies using Job's method of continuous variations have established that the stoichiometry of these complexes is typically 1:1, meaning one molecule of the donor binds with one molecule of the BCG acceptor. omicsonline.org These charge-transfer and ion-pair complexes are fundamental to the use of BCG in spectrophotometric methods for quantifying various compounds. rjptonline.orgomicsonline.org

Chemical Stability and Polymerization Characteristics

Analysis of Chemical Stability under Various Environmental and Operational Conditions

Tetrabromo-m-cresolsulfonephthalein is a chemically stable compound under normal and recommended storage conditions. fishersci.sethermofishersci.inzellx.desigmaaldrich.com Its stability is a critical factor for its reliable use as a laboratory chemical and pH indicator. thermofishersci.in However, its stability can be compromised under specific conditions. The compound should be protected from excess heat and moisture, and dust formation should be avoided. fishersci.sethermofishersci.in

The compound is incompatible with certain classes of chemicals, and contact with them should be avoided to prevent degradation or hazardous reactions. These incompatible materials include strong oxidizing agents, strong acids, and strong reducing agents. fishersci.sethermofishersci.in In the event of thermal decomposition, which can occur at high temperatures, the compound can release hazardous decomposition products. These include carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen halides (such as hydrogen bromide). fishersci.sezellx.defishersci.ch

Assessment of Polymerization Potential and Related Reactivity (Absence of Hazardous Polymerization)

An important aspect of the chemical safety profile of Tetrabromo-m-cresolsulfonephthalein is its lack of hazardous polymerization potential. fishersci.sefishersci.chmubychem.com Safety data sheets consistently report that hazardous polymerization does not occur with this substance. thermofishersci.inthermofisher.cn This characteristic indicates that the molecule does not spontaneously react with itself to form dangerous, unstable polymers under normal conditions of use and storage. fishersci.chthermofisher.cn The absence of hazardous polymerization is a key safety feature, simplifying its handling and storage requirements in a laboratory setting. fishersci.se

Sophisticated Analytical Methodologies Employing Tetrabromo M Cresolsulfonephthalein

Advanced Spectrophotometric and Colorimetric Applications

The unique spectroscopic properties of Tetrabromo-m-cresolsulfonephthalein, also known as Bromocresol Green, make it a valuable tool in spectrophotometry and colorimetry. vulcanchem.com It exhibits a characteristic absorption spectrum with a maximum absorption peak (λmax) at 423 nm. vulcanchem.com This property is fundamental to its use in quantitative analysis.

pH Sensing and Indicatory Systems in Complex Chemical and Biochemical Media

Tetrabromo-m-cresolsulfonephthalein is widely recognized as a pH indicator, displaying a distinct color transition from yellow in acidic conditions (below pH 3.8) to blue in basic environments (above pH 5.4). macschem.usvulcanchem.com This clear visual change makes it invaluable for monitoring pH in various chemical and biochemical solutions. chemimpex.comhimedialabs.com

In aqueous solutions, it ionizes to a yellow monoanionic form, which further deprotonates at higher pH to a blue dianionic form, stabilized by resonance. wikipedia.org The acid dissociation constant (pKa) for this reaction is 4.8. wikipedia.org This property is utilized in diverse applications, from microbiological growth media to titrations. wikipedia.orghimedialabs.com For instance, a combination of Tetrabromo-m-cresolsulfonephthalein and Bromocresol purple has been shown to be a useful, non-toxic, and autoclavable pH indicator in plant tissue culture media, allowing for a quick visual assessment of media pH over time. nih.gov

The table below summarizes the pH-dependent color changes of Tetrabromo-m-cresolsulfonephthalein.

pH RangeColorForm
< 3.8YellowMonoanionic
3.8 - 5.4GreenTransition
> 5.4BlueDianionic

This table is based on information from multiple sources. wikipedia.orgmacschem.usvulcanchem.com

Biochemical Assays for Protein Quantification (e.g., Albumin Determination via Dye-Binding Methods)

A significant clinical application of Tetrabromo-m-cresolsulfonephthalein is in the quantification of serum albumin. wikipedia.orgsigmaaldrich.comatlas-medical.com This method is based on the specific binding of the dye to albumin at a slightly acidic pH (around 4.2), which results in a color change from yellow-green to green-blue. atlas-medical.comelabscience.com The intensity of the resulting color, measured spectrophotometrically at approximately 620-630 nm, is directly proportional to the albumin concentration in the sample. sigmaaldrich.comatlas-medical.com

This dye-binding method is widely used in clinical laboratories for diagnosing and monitoring conditions such as liver disease, kidney failure, and malnutrition. sigmaaldrich.comatlas-medical.com Optimized assay kits are available that minimize interference from other substances like lipids and other proteins, and can be adapted for high-throughput screening. sigmaaldrich.comsigmaaldrich.com

The following table outlines the key parameters of the Bromocresol Green (BCG) albumin assay.

ParameterValue
PrincipleDye-binding with albumin
pH~4.2
Wavelength of Measurement620-630 nm
AnalyteSerum Albumin
Sample TypesSerum, plasma, urine

This table is compiled from information found in multiple sources. sigmaaldrich.comatlas-medical.comelabscience.com

Extractive Spectrophotometric Techniques for Organic Compound Analysis (e.g., Phenothiazine (B1677639) Derivatives)

Tetrabromo-m-cresolsulfonephthalein is employed in extractive spectrophotometry for the determination of various organic compounds, including some phenothiazine derivatives. thegoodscentscompany.comchemistry-chemists.com This technique involves the formation of an ion-pair complex between the target analyte and the dye in an acidic medium. yu.edu.jo This colored complex is then extracted into an organic solvent, such as chloroform, and its absorbance is measured spectrophotometrically. jfda-online.comscispace.com

The formation of a stable, extractable ion-pair allows for the selective and sensitive quantification of the target compound. jfda-online.com The choice of the acidic dye and the extraction solvent is crucial for the success of the method. For example, methods have been developed for the determination of drugs like nimesulide (B1678887) and lercanidipine (B1674757) using Tetrabromo-m-cresolsulfonephthalein and other related dyes. jfda-online.comingentaconnect.com The stoichiometry of the ion-pair complex is often found to be 1:1. jfda-online.com

Development of Solid-Phase Spectrophotometric Sensors (e.g., for Dopamine (B1211576) Microdetermination)

An innovative application of Tetrabromo-m-cresolsulfonephthalein is in the development of solid-phase spectrophotometric (SPS) sensors. A notable example is the microdetermination of dopamine. nih.gov In this method, the dye is adsorbed onto a solid support, such as Sephadex LH-20 gel. nih.gov The presence of dopamine in a sample leads to the formation of an ion-pair with the dye in solution, which in turn reduces the amount of dye adsorbed onto the solid phase. nih.gov

The change in the absorbance of the solid phase, measured directly, is then correlated to the concentration of dopamine. nih.gov This technique offers a sensitive and environmentally friendly approach for the determination of dopamine in pharmaceutical samples, as it avoids the use of organic solvents. nih.gov A linear relationship has been observed for dopamine concentrations in the range of 0.4–1.6 μg mL−1 with a low relative standard deviation. nih.gov

Chromatographic Detection and Visualization

Beyond spectrophotometry, Tetrabromo-m-cresolsulfonephthalein serves as a valuable reagent in chromatographic techniques, particularly in thin-layer chromatography (TLC). wikipedia.orgmacschem.us

Staining Reagent in Thin-Layer Chromatography (TLC) for Acidic Compounds

In TLC, Tetrabromo-m-cresolsulfonephthalein is used as a staining reagent to visualize acidic compounds. wikipedia.orgmacschem.us An ethanol (B145695) solution of the dye is suitable for detecting compounds with a pKa below 5.0, such as carboxylic and sulfonic acids. wikipedia.org When a developed TLC plate is treated with this reagent, acidic compounds appear as yellow spots against a blue or light blue background, without the need for heating. wikipedia.orgepfl.ch This provides a simple and effective method for the qualitative identification of acidic analytes on a TLC plate. aga-analytical.com.pl

Electrophoretic Applications in Molecular Biology

Tracking Dye and Fluorescent Indicator in DNA Agarose (B213101) Gel Electrophoresis

Tetrabromo-m-cresolsulfonephthalein is widely employed as a tracking dye in DNA agarose gel electrophoresis. chemodex.comwikipedia.orgulab360.comgspchem.commacsenlab.com In this technique, the dye is added to the DNA sample before loading it onto the gel. Because the dye is negatively charged and smaller than the DNA fragments, it migrates through the gel ahead of the DNA, providing a visual front that allows the researcher to monitor the progress of the electrophoresis. chemodex.commacsenlab.com

In addition to its role as a tracking dye, Bromocresol Green can also function as a fluorescent indicator for nucleic acids. made-in-china.com When bound to DNA or RNA in an agarose gel, it can fluoresce under ultraviolet light. made-in-china.com This property enables the visualization of nucleic acid bands, facilitating the determination of their relative molecular weight and purity. made-in-china.com The intensity of the fluorescence can be observed to assess the quantity of the target nucleic acid. made-in-china.com

PropertyDescription
Function Tracking Dye & Fluorescent Indicator
Technique DNA Agarose Gel Electrophoresis
Mechanism Migrates ahead of DNA, providing a visual marker. Binds to nucleic acids and fluoresces under UV light.
pH Transition Range 3.8 (Yellow) - 5.4 (Blue) chemodex.commacsenlab.com
Wavelength Max (λmax) 423 nm, 444 nm, 617 nm chemodex.com

Ionic Indicator and Contaminant Detection in SDS-PAGE for Protein Position and Migration Analysis

In the realm of proteomics, Tetrabromo-m-cresolsulfonephthalein serves a crucial role in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). It functions as an ionic indicator and aids in the detection of contaminants. made-in-china.com Its application allows for the monitoring of protein position and migration during electrophoresis. made-in-china.com The depth of the color band produced can be used to help estimate the relative molecular mass of the proteins. made-in-china.com

Furthermore, Bromocresol Green can react with specific amino acids, such as sulfur-containing ones like cysteine, within the gel. made-in-china.com This reaction forms colored complexes, which effectively labels proteins that contain these amino acids, making their bands visible. made-in-china.com

Gas Sensing Technologies and Environmental Monitoring

Optical Ammonia (B1221849) Gas Detection using Functionalized Adsorbents (e.g., Mesoporous Silica (B1680970) Impregnation)

The pH-indicating properties of Tetrabromo-m-cresolsulfonephthalein are harnessed in the development of optical sensors for ammonia gas detection. researchgate.netmdpi.com This is achieved by impregnating a functionalized adsorbent, such as a meso-structured Al-MCM-41 material, with the dye. researchgate.netmdpi.com This organic dye reacts with ammonia, a weak base, to form an ammonium (B1175870) salt, resulting in a distinct color change. researchgate.netmdpi.com

The sensor's principle is based on the different absorbance spectra of the protonated and deprotonated forms of the dye. researchgate.netmdpi.com The Al-MCM-41/BG sensing material is orange before exposure to ammonia and turns blue after adsorption of the gas. mdpi.com This color change can be detected and quantified using a UV-Vis DRA (Diffuse Reflection Accessory) spectroscopic instrument, with a high sensitivity at an optical absorption wavelength of 630 nm. researchgate.netmdpi.com Research has demonstrated that this method can detect sub-parts-per-million (ppmv) levels of ammonia gas, with a rapid response time of only a few minutes for concentrations ranging from 0.25 to 2.0 ppmv. mdpi.com The lower detection limit has been reported to be as low as 0.185 ppmv. mdpi.com

Sensor ComponentFunction
Tetrabromo-m-cresolsulfonephthalein (BCG) pH-sensitive dye that reacts with ammonia.
Mesoporous Silica (Al-MCM-41) Functionalized adsorbent host material. researchgate.netmdpi.com
Detection Method UV-Vis DRA Spectroscopy researchgate.netmdpi.com
Ammonia Concentration Range 0.25 to 2.0 ppmv mdpi.com
Lower Detection Limit 0.185 ppmv mdpi.com

Specialized Methodologies in Food Science and Agricultural Chemistry

Assessment of Thermal Treatment Efficiency in Foodstuffs (e.g., Soybeans and Soybean Products)

While direct use of Tetrabromo-m-cresolsulfonephthalein in assessing thermal treatment of soybeans is not explicitly detailed in the provided context, the principles of analytical chemistry it embodies are relevant to the methods used. The assessment of thermal treatment in soybeans is crucial for inactivating anti-nutritional factors like the Kunitz trypsin inhibitor (KTI) and for achieving desirable color properties in products like soybean flour. embrapa.br

Thermal processing is a standard method to improve the nutritional quality of soybeans. embrapa.br The efficiency of this treatment is evaluated by measuring the reduction in KTI and analyzing the color of the final product. embrapa.br For instance, studies have investigated the effects of different temperatures (from 91.80°C to 148.20°C) and times (from 15.9 to 44.10 minutes) on whole and bleached soybean flour. embrapa.br It was found that treatment at 148.2°C for 20 minutes resulted in low KTI values while maintaining a desirable lighter color (higher L* value). embrapa.br Analytical techniques such as gas chromatography are employed to analyze other quality parameters like the fatty acid profile. embrapa.br The principles of colorimetric analysis, central to the function of Tetrabromo-m-cresolsulfonephthalein, are analogous to the color measurements (L, a, b* values) used to assess the quality of thermally treated soybean products.

Quantitative Determination of Amines in Water Treatment and Industrial Processes

The quantitative analysis of amines in water treatment and industrial settings is crucial for process control and environmental monitoring. Tetrabromo-m-cresolsulfonephthalein, commonly known as bromocresol green (BCG), serves as a key reagent in various spectrophotometric methods for this purpose. lovibond.comasianpubs.org These methods are valued for their simplicity, sensitivity, and cost-effectiveness. asianpubs.orgthaiscience.info

The underlying principle of these analytical techniques involves the reaction between amines and bromocresol green in an acidic medium. lovibond.comasianpubs.org This reaction forms a yellow-colored ion-pair complex that can be extracted into an organic solvent, typically chloroform. lovibond.comthaiscience.infochula.ac.th The intensity of the resulting yellow color in the organic phase is directly proportional to the concentration of the amine present in the sample. lovibond.com This absorbance is then measured using a spectrophotometer at a specific wavelength, which is typically around 413 nm to 470 nm depending on the specific amine and conditions. asianpubs.orgphytojournal.com

In water treatment, this method is particularly useful for determining the concentration of long-chain aliphatic amines, which are employed as film-forming agents to prevent algal growth and protect steam lines. lovibond.com The control of residual amine levels in cooling waters and condensates is essential for effective treatment. lovibond.com The method is robust enough for field use by operators with varying skill levels. lovibond.com

Industrial applications also benefit from this methodology. For instance, in the mining industry, ether amines are used in the flotation of iron ore. researchgate.net The quantification of these amines in effluents and tailings is important for process optimization and environmental management. researchgate.net Research has demonstrated that the bromocresol green method provides high recovery rates, often exceeding 98%, for the determination of ether amines in such industrial samples. researchgate.net

The method's versatility allows for the determination of primary, secondary, tertiary, and quaternary amines. lovibond.com However, for specific amines, recalibration of the analytical instrument with the particular amine standard is necessary for accurate quantification. lovibond.com

Detailed Research Findings:

Several studies have validated the efficacy of the bromocresol green method for amine quantification. The key parameters and findings from representative research are summarized below.

ParameterWater Treatment (Long-Chain Amines)Industrial Process (Ether Amines)
Principle Ion-pair formation with Bromocresol GreenColorimetric reaction with Bromocresol Green
Solvent Trichloromethane (Chloroform)Chloroform
pH Acidic~5 (for amine solubilization)
Detection Range 1-10 mg/L (as octadecylamine)Detection limit < 1 mg/L
Recovery Rate Not specified>98%
Key Application Monitoring residual film-forming aminesQuantifying amines in iron ore flotation effluents

This table summarizes data from studies on the quantitative determination of amines using Tetrabromo-m-cresolsulfonephthalein in different applications. lovibond.comresearchgate.net

The reaction conditions, such as pH, are critical for the successful formation and extraction of the amine-BCG complex. For instance, while the complex formation occurs in an acidic environment, the solubility of certain industrial amines like ether amines is pH-dependent, with increased solubility at a lower pH of around 5. researchgate.net

The spectrophotometric approach using bromocresol green offers a reliable and accessible means for the quantitative determination of amines across various water treatment and industrial processes, ensuring operational efficiency and environmental compliance. lovibond.comresearchgate.net

Computational and Theoretical Chemistry Studies of Tetrabromo M Cresol Derivatives

Quantum Chemical Characterization of Electronic Structures

Quantum chemical calculations are fundamental to understanding the electronic makeup of molecules. These methods allow for the detailed analysis of molecular orbitals and charge distributions, which are key determinants of a molecule's chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals is a critical parameter for determining molecular stability and reactivity. irjweb.com

The energy gap of HOMO-LUMO is a crucial parameter that influences the charge transfer interactions within a molecule. irjweb.com A smaller energy gap generally implies higher reactivity. Computational studies on imidazole (B134444) derivatives, for example, have utilized HOMO-LUMO analysis to explain the molecule's kinetic stability and chemical reactivity. irjweb.com Similar analyses for tetrabromo-m-cresol would involve calculating these orbital energies to predict its reactivity towards electrophiles and nucleophiles.

Electrostatic Potential and Charge Distribution Mapping

Electrostatic potential (ESP) maps are powerful tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate regions of positive and negative electrostatic potential on the molecular surface, providing insights into how molecules interact with each other. libretexts.org Red-colored regions typically represent areas of negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). walisongo.ac.id

For halogenated benzenes, including bromobenzene, ESP maps show the distribution of charge across the molecule. walisongo.ac.id In brominated phenols, the electronegative bromine atoms and the hydroxyl group significantly influence the charge distribution. The oxygen atom of the hydroxyl group and the bromine atoms create regions of negative potential, while the hydrogen of the hydroxyl group and parts of the aromatic ring exhibit positive potential. This charge distribution is critical in determining the sites of electrophilic and nucleophilic attack.

Computational studies on bromophenols have shown that intramolecular hydrogen bonding and the inductive effects of bromine substituents strongly influence molecular structures and properties. researchgate.netnih.gov These interactions would be reflected in the ESP map of this compound, highlighting the specific regions of reactivity. The charge distribution calculated through methods like Mulliken population analysis can further quantify the partial charges on each atom, complementing the visual information from the ESP map. irjweb.com

Spectroscopic Property Modeling

Computational methods are also employed to simulate and interpret spectroscopic data, providing a deeper understanding of a molecule's interaction with electromagnetic radiation.

Simulation of UV-Visible Absorption and Emission Spectra

UV-Visible spectroscopy is a key technique for studying the electronic transitions within a molecule. Computational simulations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption and emission spectra of molecules. These simulations help in assigning the observed spectral bands to specific electronic transitions, such as those between the HOMO and LUMO.

For cresol (B1669610) isomers, it has been shown that their UV absorption spectra overlap extensively, making their simultaneous determination by conventional spectrophotometry difficult. who.int Computational modeling can help to deconvolve these spectra and understand the electronic transitions responsible for the observed absorbances. Studies on m-cresol (B1676322) purple, a related compound, have utilized computational chemistry to analyze its molecular structure and electronic absorption spectra. biointerfaceresearch.comresearchgate.net

The UV-visible spectrum of bromocresol green, which is synthesized by brominating cresol purple, shows an isosbestic point at 515 nm in its aqueous solution, indicating an equilibrium between two different colored forms. macschem.us It has an absorbance peak at 423 nm. aatbio.com Similar computational studies on this compound would provide valuable information on its electronic transitions and how they are affected by the bromine substituents and the methyl group on the cresol ring.

Advanced Computational Methods Applied to Brominated Phenols

The complexity of brominated phenols necessitates the use of sophisticated computational techniques to accurately model their properties.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a powerful and widely used method for studying the structural and electronic properties of molecules. researchgate.netnih.gov DFT calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.

Studies on the complete series of 19 bromophenols using DFT at the B3LYP/6-311G++(d,p) level have revealed systematic trends in their structural parameters and molecular properties with increasing bromine substitution. researchgate.netnih.gov These trends include an increase in the O-H bond length, a decrease in the C-O bond length, a red shift in the O-H stretching frequency, and a blue shift in the O-H torsional frequency. researchgate.net These changes are attributed to the interplay of intramolecular hydrogen bonding, steric effects, and the inductive effects of the bromine atoms. researchgate.netnih.gov

DFT has also been used to investigate the formation of bromophenoxy radicals from bromophenol congeners, which are key intermediates in the formation of polybrominated dibenzo-p-dioxins and dibenzofurans. nih.gov Such studies provide crucial data on the reactivity and environmental fate of brominated phenols. Furthermore, DFT calculations have been successfully employed to study the regioselectivity of bromination reactions of various phenols. acs.org For this compound, DFT calculations would be instrumental in optimizing its geometry, predicting its vibrational spectra, and understanding its electronic structure in detail.

Below is a table summarizing some of the key computational findings for brominated phenols, which would be analogous to the expected results for this compound.

PropertyTrend with Increasing BrominationReference
O-H Bond LengthIncrease researchgate.net
C-O Bond LengthDecrease researchgate.net
O-H Stretching FrequencyRed Shift (Lower Frequency) researchgate.net
O-H Torsional FrequencyBlue Shift (Higher Frequency) researchgate.net
AcidityIncrease researchgate.net

These computational approaches provide a robust framework for investigating the chemical and physical properties of this compound and its derivatives, offering insights that are often difficult or impossible to obtain through experimental means alone.

Ab Initio Approaches for High-Accuracy Calculations

Ab initio quantum chemistry methods, which solve the Schrödinger equation without empirical parameters, are pivotal for obtaining high-accuracy data on the electronic structure, geometry, and physicochemical properties of molecules. longdom.orgopenaccessjournals.com For halogenated organic compounds like derivatives of this compound, these calculations provide fundamental insights that are often challenging to obtain experimentally. nih.gov Methodologies such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Density Functional Theory (DFT) are commonly employed. numberanalytics.com

DFT, particularly with hybrid functionals like B3LYP, has been successfully used to study the complete series of 19 bromophenols. researchgate.net These studies, using basis sets such as 6-311G++(d,p), have shown that the molecular structures and properties are significantly influenced by factors like intramolecular hydrogen bonding from ortho-bromine substituents, as well as the steric and inductive effects of the bromine atoms. researchgate.net For instance, DFT calculations have revealed systematic trends with increasing bromine substitution, including an increase in O-H bond length, a decrease in C-O bond length, and a red shift in the O-H stretching frequency. researchgate.net

For even higher accuracy, especially in thermochemical calculations, advanced ab initio protocols are utilized. nih.gov High-level local coupled cluster-based computational protocols have been extended to organic compounds containing bromine to critically evaluate properties like enthalpies of formation. nih.govnist.gov These methods can help identify erroneous experimental data and provide reliable benchmarks. nih.gov Such high-accuracy computations are crucial for understanding the stability and reactivity of brominated compounds, which is essential for predicting their environmental fate and degradation pathways, such as dehalogenation. researchgate.netnih.gov The precision of these calculations is well-established; for example, structural parameters for brominated congeners calculated at the B3LYP/6-31+G(d) level show average absolute errors of less than 0.04 Å compared to experimental bond lengths. researchgate.net

Exploration of Nonlinear Optical (NLO) Properties in Related Molecules

Computational chemistry provides a powerful framework for the theoretical exploration and prediction of nonlinear optical (NLO) properties in organic molecules. researchgate.net Organic materials are promising for NLO applications due to their high molecular hyperpolarizabilities, structural diversity, and ease of processing. ru.nl The investigation of NLO properties in molecules structurally related to this compound, such as other brominated phenols and chalcone (B49325) derivatives, offers insights into their potential for applications in optoelectronics, optical switching, and data storage. researchgate.netresearchgate.net

The primary computational tool for evaluating NLO properties is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). nih.govresearchgate.net These methods are used to calculate key NLO parameters, including the dipole moment (μ), linear polarizability (α), and, most importantly, the first and third-order hyperpolarizabilities (β and γ, respectively). researchgate.netresearchgate.net A high hyperpolarizability value is indicative of a strong NLO response. researchgate.net

Studies on various phenolic compounds show that structural modifications significantly impact NLO properties. researchgate.net The presence of electron donor and acceptor groups connected by a π-conjugated system is a classic strategy for enhancing NLO response, as it facilitates intramolecular charge transfer (ICT). nih.govmdpi.com For example, theoretical studies on certain phenol (B47542) derivatives have demonstrated high hyperpolarizability (β) values, suggesting their potential as NLO materials. The computational approach typically involves geometry optimization followed by the calculation of NLO parameters using specific functionals, such as B3LYP, CAM-B3LYP, or PBE0, with extended basis sets like 6-311+G**. researchgate.net The calculated values are often compared with a reference compound like urea (B33335) to assess the material's potential. researchgate.net

Table 1: Calculated NLO Properties for Selected Phenol-Related Compounds
CompoundMethod/Basis SetDipole Moment (µ) [Debye]First Hyperpolarizability (βtot) [a.u.]Reference
EugenolB3LYP/6-311+G 2.51640.37 researchgate.net
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenolNot SpecifiedHighHigh (β = 2.2627 × 10⁻⁶ esu)
Urea (Reference)B3LYP/6-311+G4.5643.12 researchgate.net
p-Nitroaniline (Reference)Not SpecifiedNot Specified~130 a.u. researchgate.net

Molecular Modeling and Simulation of Interactions

Protein-Ligand Docking and Binding Affinity Prediction (e.g., Albumin Interactions)

Molecular docking and simulation are indispensable computational techniques for investigating the interactions between small molecules, such as derivatives of this compound, and biological macromolecules. openaccessjournals.com A primary focus of such studies is predicting the binding affinity and mechanism of interaction with transport proteins like human serum albumin (HSA) and bovine serum albumin (BSA), which is crucial for understanding the pharmacokinetics of a compound. nih.govmdpi.com

Computational studies have successfully elucidated the binding interactions of various bromophenols and other phenolic compounds with serum albumins. mdpi.comacs.org These studies employ molecular docking to predict the preferential binding sites on the protein and the binding pose of the ligand. nih.govacs.org For HSA, binding often occurs within specific subdomains, such as site I (in subdomain IIA) or site II (in subdomain IIIA). nih.govacs.org The docking results reveal the key intermolecular forces responsible for the formation of the protein-ligand complex, which typically include hydrogen bonding and van der Waals or hydrophobic interactions. nih.govacs.org

For example, a study on the interaction of 4-bromophenol (B116583) and 2,4-dibromophenol (B41371) with HSA combined spectroscopic techniques with molecular docking. acs.org The results showed that both compounds bind to HSA, with the dibrominated phenol exhibiting a higher binding affinity. acs.org Docking simulations identified the binding location in subdomain IB and confirmed that the interaction was primarily driven by hydrogen bonds and van der Waals forces. acs.org Molecular dynamics (MD) simulations can further refine these findings, providing insights into the stability of the protein-ligand complex and any conformational changes induced in the protein upon binding. nih.gov The development of structure-based models that incorporate protein flexibility and combine docking scores with other parameters, like predicted logP, has improved the accuracy of predicting serum albumin binding. nih.govresearchgate.net

Table 2: Computationally and Experimentally Determined Binding Affinities of Phenolic/Brominated Compounds with Serum Albumin
LigandProteinBinding Constant (K) [M⁻¹]Temperature [K]Primary Interaction ForcesReference
4-BromophenolHSA2.66 × 10³310Hydrogen bonding, van der Waals acs.org
2,4-DibromophenolHSA1.83 × 10⁴310Hydrogen bonding, van der Waals acs.org
4-Bromo-N-(thiazol-2-yl)benzenesulfonamideHSA~10⁶Not SpecifiedHydrophobic interactions, hydrogen bonding nih.gov
EnrofloxacinBSA~10⁴Not SpecifiedBinding to carboxyl group chalcogen.ro

Understanding Dye-Adsorbent Interactions in Sensor Development

Molecular modeling plays a critical role in the development of chemical sensors by providing a detailed understanding of the interactions between dye molecules and adsorbent surfaces at the atomic level. researchgate.net this compound derivatives, such as bromocresol green (this compound sulfonphthalein), are used as indicator dyes in sensors. mdpi.comresearchgate.net Understanding how these dyes interact with adsorbent materials is key to designing sensors with high sensitivity and selectivity. mdpi.com

Computational studies, including molecular dynamics (MD) and quantum mechanics (QM) calculations, can elucidate the mechanisms of dye adsorption. researchgate.net These methods can identify stable adsorption configurations and quantify the interaction energies, revealing the nature of the forces involved, such as hydrogen bonding, electrostatic interactions, and π-π stacking. researchgate.netmdpi.com For instance, in the development of an ammonia (B1221849) gas sensor, bromocresol green was immobilized in a mesoporous silica (B1680970) material (Al-MCM-41). mdpi.comresearchgate.net The sensing mechanism relies on the reaction of the dye with ammonia, which causes a color change. mdpi.com Computational modeling can help understand how the dye molecules are anchored within the porous structure of the adsorbent and how their electronic properties are perturbed upon interaction with the target analyte.

Studies on the adsorption of other brominated dyes, like bromophenol blue, onto various adsorbents further highlight the utility of computational approaches. icm.edu.plresearchgate.netmdpi.com These investigations often fit experimental data to adsorption models (e.g., Langmuir, Freundlich) and use computational results to interpret the adsorption mechanism, such as whether it is chemisorption or physisorption. mdpi.comtandfonline.com For example, computational analysis of bromophenol blue showed that the bromine atoms are the most susceptible sites for attack by oxidizing species, which is the first step in its electrochemical decolorization. iapchem.org This insight is crucial for developing both sensors and remediation technologies. researchgate.netiapchem.org

Development of New Computational Chemistry Methodologies for Functional Organic Materials

The design of novel functional organic materials, including those derived from this compound, increasingly relies on the development of new and more efficient computational methodologies. openaccessjournals.comuci.edu The vastness of chemical space requires tools that can rapidly and accurately predict material properties, moving beyond traditional trial-and-error experimental approaches. uci.edu

Modern computational strategies are being developed to accelerate the inverse design of materials, where a material with desired properties is the target. uci.edu Machine learning (ML) and artificial intelligence (AI) are at the forefront of this evolution. longdom.orgnumberanalytics.com For example, reinforcement learning frameworks have been developed that integrate with quantum chemistry calculations in real-time to discover molecular scaffolds with specific electronic properties for applications like organic electronics. uci.edu Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also powerful tools, particularly for halogenated organic compounds, to correlate molecular features with properties like toxicity or reactivity without performing extensive experiments. nih.govigi-global.comigi-global.com

Hybrid methods that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM), known as QM/MM methods, are crucial for studying reactions and properties in complex systems like enzymes or large material assemblies. longdom.orgnumberanalytics.com Furthermore, there is ongoing work to develop physically motivated molecular representations and graph-based neural network potentials. uci.edu These advancements aim to predict complex polymer physics properties or search for reaction transition states at a fraction of the computational cost of traditional methods. uci.edu Such new methodologies are essential for navigating the complex design challenges of functional organic materials, which often require the simultaneous optimization of multiple properties like stability, synthetic accessibility, and specific electronic or optical characteristics. longdom.orguci.edu

Environmental Considerations and Ecological Impact Research of Tetrabromo M Cresolsulfonephthalein

Aquatic Ecotoxicity Assessments and Long-Term Environmental Effects

Research into the ecological impact of Tetrabromo-m-cresolsulfonephthalein has identified it as a substance of concern for aquatic environments. Some assessments indicate it is toxic to aquatic organisms and may lead to long-term adverse effects in aquatic ecosystems. scbt.com As a synthetic dye, it is part of a class of pollutants that can cause significant environmental challenges due to their complex molecular structures and limited biodegradability. iwaponline.comresearch-nexus.net

Direct and comprehensive toxicological data for Tetrabromo-m-cresolsulfonephthalein on specific aquatic organisms is limited in readily available literature. scbt.comnationaldiagnostics.com Safety data for solutions containing the dye provide some ecotoxicity information, though this often pertains to the mixture rather than the pure compound. di-corp.com The primary concern lies in the dye's potential to persist and cause harm within the aquatic food web. scbt.com The lack of extensive acute and chronic toxicological studies on a range of aquatic species, from microorganisms to fish, represents a significant data gap in fully assessing its environmental risk. nationaldiagnostics.com

Product TypeTest TypeSpeciesResultExposure Time
Bromocresol Green Solution with Propylene GlycolLC50Fathead minnow46,500 mg/L96 hr
Bromocresol Green Solution with Propylene GlycolLC50Water flea43,500 mg/L48 hr
Data derived from a solution containing Bromocresol Green and Propylene Glycol; results reflect the properties of the mixture. di-corp.com

Environmental Fate and Transport Mechanisms

The environmental behavior of Tetrabromo-m-cresolsulfonephthalein is largely dictated by its chemical form, particularly its solubility, which influences its movement through different environmental compartments.

The mobility of the compound differs significantly between its acid and salt forms.

Tetrabromo-m-cresolsulfonephthalein (Acid Form) : This form is described as slightly soluble in water. fishersci.sethermofishersci.infishersci.com Due to its low water solubility, it is not considered likely to be mobile in the environment. fishersci.sethermofishersci.inscribd.com

Tetrabromo-m-cresolsulfonephthalein Sodium Salt : This salt form is soluble in water. fishersci.chthermofisher.cn Consequently, it is expected to be mobile within the environment, potentially spreading through water systems and exhibiting high mobility in soils. fishersci.chthermofisher.cn

Compound FormWater SolubilityMobility in Soil & WaterReference
Acid Form (Tetrabromo-m-cresolsulfonephthalein)Slightly solubleNot likely mobile fishersci.sethermofishersci.inscribd.com
Sodium SaltSolubleHighly mobile fishersci.chthermofisher.cn

Persistence is a key factor in the environmental impact of Tetrabromo-m-cresolsulfonephthalein. The acid form may persist in the environment based on its low solubility. fishersci.sethermofishersci.infishersci.com Conversely, the water-soluble sodium salt is considered unlikely to persist. fishersci.chthermofisher.cn Some research characterizes the dye as barely biodegradable, highlighting the inadequacy of traditional biological treatment methods. iwaponline.comresearch-nexus.net

A significant body of research focuses on methods for its degradation, primarily through advanced oxidation processes (AOPs). Studies have demonstrated the effective breakdown of Bromocresol Green using:

Photocatalysis : This includes methods like UV irradiation combined with a Co2+/peroxymonosulfate system, which can achieve up to 98% degradation by generating sulfate (B86663) and hydroxyl radicals. iwaponline.com Another approach involves using titanium dioxide (TiO2) with UV light. research-nexus.net

Electrochemical Oxidation : This method has been shown to be efficient for degrading the dye in wastewater, with removal efficiencies reaching over 90% on Ti/SnO2-RuO2 electrodes. proquest.com

Data Gaps : While research into engineered degradation is extensive, there is a notable lack of information on the natural biodegradation pathways of Tetrabromo-m-cresolsulfonephthalein in soil and aquatic environments. The specific microorganisms capable of breaking it down and the typical half-life of the compound under various natural conditions are not well-documented.

The potential for Tetrabromo-m-cresolsulfonephthalein to accumulate in living organisms is a point of concern, though the available data is limited and somewhat inconsistent.

The sodium salt form is considered unlikely to bioaccumulate. fishersci.chthermofisher.cn

The acid form may have some potential to bioaccumulate. fishersci.sethermofishersci.in One source gives it a low bioaccumulation rating. scbt.com

Data Gaps : There is a significant data gap regarding the bioaccumulative potential of this compound. Specific, quantitative studies measuring bioconcentration factors (BCF) in different aquatic and terrestrial organisms are largely absent from the literature. Without this data, a comprehensive assessment of its risk to the food web is difficult. scribd.comnih.gov

Strategies for Environmental Mitigation and Sustainable Use in Research

Given the environmental concerns, several strategies have been developed to mitigate the impact of Tetrabromo-m-cresolsulfonephthalein, focusing on treatment before release and responsible handling.

Advanced Oxidation Processes (AOPs) : As a primary mitigation strategy, AOPs are effective at breaking down the complex structure of the dye. Photocatalysis using nanocomposites, such as CuO-TiO2–saponite, has shown high efficiency, degrading 83% of the dye under UV irradiation in 150 minutes. mdpi.com These processes mineralize the organic pollutant into less harmful substances like carbon dioxide and water. derpharmachemica.com

Adsorption : The use of adsorbents like activated carbon is a highly effective method for removing Bromocresol Green from wastewater. researchgate.net Studies have demonstrated that optimizing parameters such as concentration, adsorbent amount, and contact time can lead to decolorization efficiencies greater than 99%. researchgate.net

Responsible Handling and Disposal : For sustainable use in research, proper laboratory practices are crucial. This includes preventing the dye from entering drains and the wider environment. scbt.comsigmaaldrich.com Waste containing Tetrabromo-m-cresolsulfonephthalein should be collected and treated as chemical waste in accordance with local and national regulations. fishersci.comcymitquimica.com

Mitigation StrategyMethodReported EfficiencyReference
Advanced Oxidation Processes (AOPs)Photocatalysis (UV/Co2+/PMS)98% degradation iwaponline.com
Photocatalysis (CuO-TiO2–Saponite)83% degradation in 150 min mdpi.com
AdsorptionActivated Carbon>99% decolorization researchgate.net
Waste ManagementProper collection and disposalPrevents direct environmental release fishersci.comcymitquimica.com

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Functional Materials Incorporating Tetrabromo-m-cresolsulfonephthalein

The incorporation of Tetrabromo-m-cresolsulfonephthalein into advanced materials is a promising research avenue. Its pH-responsive chromic properties make it an ideal candidate for creating "smart" functional materials.

Research Findings:

Sol-Gel Matrices: Tetrabromo-m-cresolsulfonephthalein has been successfully incorporated into sol-gel matrices. thegoodscentscompany.comadipogen.com Future research could focus on optimizing the stability and response time of these materials for applications like reusable optical sensors. Studies investigating the interactions between the dye molecules and the silica (B1680970) matrix at a molecular level could lead to materials with enhanced durability and sensitivity. thegoodscentscompany.com

Polymeric Films: The dye can be embedded in polymeric films to create pH-sensitive indicators. icho.sk A key area for future development is the creation of food-grade, transparent polymer films for smart packaging applications that can visually indicate food spoilage by detecting changes in pH. icho.skgoogle.com Research into new polymer composites, such as those with chlorophyll (B73375) polymers, could yield novel sensors with unique conductive or biodegradable properties. google.com

Material TypePotential ApplicationFuture Research Focus
Sol-Gel CompositesReusable optical sensors, chemical detectorsEnhancing dye stability, optimizing response kinetics, studying dye-matrix interactions. thegoodscentscompany.com
Polymeric Indicator FilmsSmart food packaging, medical diagnostic tapesDeveloping food-grade polymers, improving transparency and mechanical strength, creating multi-analyte responsive films. icho.skgoogle.com
Conductive Polymer BlendsBio-sensors, electronic nosesInvestigating charge transport mechanisms, enhancing selectivity, developing flexible and wearable sensor formats. google.com

Expansion of Analytical Applications to New Chemical and Biological Systems

While well-known for pH and albumin measurements, the analytical utility of Tetrabromo-m-cresolsulfonephthalein is being expanded to new domains. fishersci.chsigmaaldrich.com

Research Findings:

Environmental Monitoring: Its sensitivity to acidic gases makes it suitable for detecting ammonia (B1221849), a key analyte in environmental and industrial settings. adipogen.comresearchgate.net Future work could involve developing low-cost, portable sensors for real-time air quality monitoring or for assessing the freshness of food products like fish by detecting volatile nitrogen compounds. thegoodscentscompany.com

Pharmaceutical Analysis: The dye forms ion pairs or heteroassociates with various drug molecules, causing a measurable color change. aascit.org This principle has been used to develop spectrophotometric methods for quantifying drugs like antibiotics and antidepressants. aascit.org Further research could expand the library of detectable pharmaceuticals and optimize assay conditions for complex biological samples like serum or plasma.

Biological Sensing: Beyond serum albumin, researchers are exploring its use in other biological assays. adipogen.com It has been used as a tracking dye in DNA agarose (B213101) gel electrophoresis and for protein determinations. researchgate.net Future directions include its use in developing colorimetric assays for specific enzymes or metabolites and its incorporation into microfluidic paper-based analytical devices (µPADs) for point-of-care diagnostics. thermofisher.cnechemi.com

Application AreaTarget Analyte/SystemPrinciple of Detection
EnvironmentalAmmonia, Volatile AminespH change detection. thegoodscentscompany.comadipogen.com
PharmaceuticalAntibiotics, AntidepressantsIon pair/heteroassociate formation. aascit.org
Clinical DiagnosticsSerum Albumin, CreatinineDye-protein binding interaction. sigmaaldrich.comfishersci.com
BiochemistryDNA ElectrophoresisTracking dye. researchgate.net

In-depth Mechanistic Studies of Dye-Analyte Interactions

A fundamental understanding of the interaction mechanisms between Tetrabromo-m-cresolsulfonephthalein and various analytes is crucial for designing more effective and reliable applications.

Research Findings:

Spectroscopic Studies: The interaction of the dye with different serum albumins and various amines has been investigated using spectrophotometry and fluorescence quenching. nist.gov Future studies could employ advanced spectroscopic techniques like time-resolved spectroscopy to probe the kinetics of the binding process and elucidate the structural changes in both the dye and the analyte upon interaction.

Heteroassociation: Research has shown that anions of Tetrabromo-m-cresolsulfonephthalein can form heteroassociates with cationic dyes, leading to significant changes in the solution's light absorption. aascit.org In-depth mechanistic studies could explore the stoichiometry, binding constants, and thermodynamic parameters of these interactions to develop highly selective analytical methods.

Impact of Impurities: Investigations into the spectrophotometric determination of total alkalinity in seawater revealed that impurities in commercial Tetrabromo-m-cresolsulfonephthalein can cause significant measurement offsets and drift. copernicus.org This highlights a critical need for further research into purification methods and the characterization of impurities to ensure data quality in high-precision analytical applications. copernicus.org

Leveraging Computational Chemistry for Rational Design and Prediction

Computational chemistry offers powerful tools to predict the properties of Tetrabromo-m-cresolsulfonephthalein and to rationally design new derivatives with tailored functionalities.

Research Findings:

Molecular Modeling: Semi-empirical methods like AM1 have been used to calculate the geometric and energy characteristics of heteroassociates formed between this dye and other cationic dyes. aascit.org Future research should leverage more sophisticated and accurate methods, such as Density Functional Theory (DFT), to model the electronic structure and spectral properties of the dye and its complexes.

Predictive Design: Computational approaches can be used to predict how modifying the dye's molecular structure—for example, by changing the substituent groups on the aromatic rings—would affect its pKa, absorption maxima, and binding affinity for specific analytes. google.com This in-silico screening can accelerate the discovery of new indicators with optimized properties for specific applications, such as indicators for different pH ranges or with enhanced selectivity for certain metal ions or proteins.

Addressing Environmental Persistence and Bioaccumulation Research Gaps

A significant gap exists in the understanding of the environmental fate of Tetrabromo-m-cresolsulfonephthalein. Contradictory and incomplete information necessitates further investigation to ensure its environmentally responsible use.

Research Findings:

Persistence: Safety Data Sheets (SDS) provide conflicting information. Some suggest that persistence is unlikely due to water solubility, while others state it may persist due to low water solubility. fishersci.chthermofisher.cnfishersci.comthermofishersci.in This ambiguity points to a clear need for empirical studies on its biodegradability in various environmental compartments (soil, water, sediment).

Bioaccumulation: Similarly, the potential for bioaccumulation is unclear, with some sources suggesting it is unlikely while others indicate it may have some potential to bioaccumulate. thermofisher.cnthermofishersci.in Crucially, many safety assessments state there is "no data available for assessment," highlighting a major research gap. fishersci.chthermofishersci.insafecollegessds.com Future research should focus on experimentally determining its partition coefficient and conducting bioaccumulation studies in relevant aquatic and terrestrial organisms.

Ecotoxicity: While often used in laboratory settings, comprehensive ecotoxicological data is sparse. Future studies should assess its acute and chronic toxicity to a range of representative environmental organisms to establish a complete ecological risk profile.

Environmental AspectCurrent StatusIdentified Research Gap
Persistence Conflicting information; may persist or is unlikely to persist. thermofisher.cnthermofishersci.inLack of empirical biodegradation studies.
Bioaccumulation Unclear; unlikely or may have potential. thermofisher.cnthermofishersci.inNo data for PBT assessment; need for experimental studies. fishersci.chthermofishersci.in
Mobility in Soil Likely mobile due to water solubility (salt form). fishersci.chthermofisher.cnStudies on sorption/desorption in different soil types.
Ecotoxicity Limited data available.Comprehensive toxicity testing on representative environmental species.

Integration into Advanced Sensing Platforms and Smart Materials

The integration of Tetrabromo-m-cresolsulfonephthalein into advanced platforms is transforming it from a simple reagent into a key component of smart devices.

Research Findings:

Smart Packaging: The dye is a candidate for use in sensor tags for smart packaging to monitor the freshness of perishable foods like chicken and fish. thegoodscentscompany.com The detection of volatile compounds associated with spoilage leads to a color change, providing a clear visual signal. Future work will focus on the mass production of these sensors and their integration into packaging materials. google.com

Wearable Sensors: The development of stimuli-responsive smart materials opens the door for wearable health monitors. mdpi.com Halochromic (pH-sensitive) dyes like Tetrabromo-m-cresolsulfonephthalein could be incorporated into textiles to create wearable sensors that monitor the pH of sweat, which can be an indicator of physiological stress or fatigue. mdpi.com

Microfluidic and Lab-on-a-Chip Devices: The dye has been employed in paper-based analytical devices for colorimetric analysis of serum samples. thermofisher.cn Future research will likely see its increased integration into more complex microfluidic systems for automated, high-throughput analysis of chemical and biological samples, moving towards portable "lab-on-a-chip" solutions. echemi.com

Q & A

Basic: What analytical methods are recommended for detecting and quantifying tetrabromo-m-cresol in environmental samples?

Answer:
Raman spectroscopy is a robust method for detecting halogenated cresols. For this compound, characteristic vibrational peaks (e.g., deformation modes of the brominated aromatic ring) can be identified. Calibration curves using relative Raman cross-sections (e.g., height or area ratios of key peaks) enable quantification. For example, m-cresol and p-cresol are differentiated via peaks at 732 cm⁻¹ and 841 cm⁻¹, respectively, with cross-section ratios of 0.74 (height) and 0.61 (area) . Gas chromatography (GC) can validate results, ensuring accuracy in complex matrices like industrial effluents.

Advanced: How can researchers resolve discrepancies in degradation pathway data for this compound across microbial studies?

Answer:
Discrepancies often arise from differences in microbial strains or growth substrates. For instance, Pseudomonas putida metabolizes m-cresol via either gentisate (induced by 3,5-xylenol) or catechol pathways (induced by m-cresol itself). To reconcile conflicting

Enzyme Assays: Measure specific oxygenases (e.g., gentisate oxygenase vs. catechol oxygenase) in cell-free extracts to confirm pathway activation .

Substrate-Specific Induction: Use isotopic labeling (e.g., ¹³C-tagged substrates) to track metabolite flux under varying growth conditions .

Meta-Cleavage Product Analysis: Detect intermediates like 2-hydroxymuconic semialdehyde via HPLC-MS to distinguish between meta- and ortho-cleavage pathways .

Basic: What synthetic routes are validated for this compound preparation?

Answer:
Direct bromination of m-cresol is the most common method. Using excess bromine in a controlled acidic or solvent-based system (e.g., acetic acid) yields tetrabromo derivatives. Crystallization from 50% aqueous ethanol produces pure crystals (mp 84°C for the tribromo analog, as a reference) . Reaction conditions (temperature, stoichiometry) must be optimized to minimize polybrominated byproducts.

Advanced: How do bromination patterns influence the environmental persistence and toxicity of this compound?

Answer:
The position and number of bromine atoms affect both persistence and bioactivity.

  • Persistence: Bromine at meta/para positions increases hydrophobicity, enhancing adsorption to organic matter but reducing aerobic biodegradability. Compare half-lives in soil vs. aqueous systems using OECD 301/302 guidelines .
  • Toxicity: Use in vitro assays (e.g., zebrafish embryotoxicity) to assess EC₅₀ values. Brominated cresols disrupt membrane integrity more severely than non-halogenated analogs, as shown in fungal models (e.g., Micatex studies) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation and volatile bromine release.
  • Waste Disposal: Collect residues in halogenated waste containers, as incineration may generate toxic dioxins.
  • Regulatory Compliance: Follow "First-Class Specified Chemical Substance" protocols under chemical control laws (e.g., Japan’s CSCL), requiring prior documentation for use .

Advanced: What computational strategies predict the reactivity of this compound in redox environments?

Answer:

  • DFT Calculations: Model electron affinity and HOMO-LUMO gaps to predict susceptibility to microbial reduction or photodegradation.
  • QSAR Models: Correlate bromine substitution patterns with biodegradation rates using datasets from analogous compounds (e.g., tetrabromobisphenol A) .
  • Kinetic Simulations: Use software like COPASI to simulate degradation pathways under varying pH and redox potentials .

Basic: How can researchers verify the purity of synthesized this compound?

Answer:

  • Melting Point Analysis: Compare observed mp (e.g., 84°C for tribromo-m-cresol) with literature values .
  • Chromatography: Employ HPLC with UV detection (λ = 254 nm for brominated aromatics) and spiking with certified standards .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies residual solvents or incomplete bromination (e.g., unreacted m-cresol protons at δ 6.7–7.2 ppm) .

Advanced: What biomarkers are indicative of this compound exposure in ecotoxicological studies?

Answer:

  • Brominated Metabolites: Detect urinary 3-methyl-4-bromophenol via GC-MS in model organisms .
  • Oxidative Stress Markers: Measure glutathione-S-transferase (GST) activity and lipid peroxidation levels in exposed aquatic species .
  • Epigenetic Changes: Use bisulfite sequencing to assess DNA methylation shifts in promoter regions of detoxification genes (e.g., CYP450) .

Basic: What are the key differences in regulatory requirements for this compound across regions?

Answer:

  • EU: Requires REACH registration and restricts use under RoHS if concentrations exceed 0.1% .
  • Eurasian Economic Union: Mandates pharmacopeia-grade purity (≥98%) for analytical standards .
  • Japan: Classifies it as a "First-Class Specified Chemical," requiring pre-approval for synthesis or import .

Advanced: How can enzyme engineering enhance the biodegradation efficiency of this compound?

Answer:

  • Directed Evolution: Mutate catechol 1,2-dioxygenase in Pseudomonas spp. to improve affinity for brominated substrates .
  • Metabolic Pathway Integration: Co-express dehalogenases (e.g., linB) with oxygenases to sequentially remove bromine atoms .
  • Immobilized Enzymes: Use silica nanoparticles or alginate beads to stabilize enzymes in high-salinity environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.